5,5-Diphenyl-4-pentenyl bromide
Description
Properties
Molecular Formula |
C17H17Br |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
(5-bromo-1-phenylpent-1-enyl)benzene |
InChI |
InChI=1S/C17H17Br/c18-14-8-7-13-17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-13H,7-8,14H2 |
InChI Key |
ZTHCIGTXWOBLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bromides
The following analysis compares 5,5-diphenyl-4-pentenyl bromide with four related brominated compounds from the evidence, focusing on structural features, applications, and biological/toxicological profiles.
Structural and Functional Comparisons
Table 1: Key Properties of Brominated Compounds
Detailed Analysis
Aromatic vs. Aliphatic Bromides
- This compound combines aliphatic (pentenyl chain) and aromatic (diphenyl) moieties.
- In contrast, 3,5-dimethoxybenzyl bromide (aromatic benzyl bromide) is used in synthesizing methoxy-substituted compounds like resveratrol, leveraging its electron-rich aromatic ring for coupling reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,5-Diphenyl-4-pentenyl bromide, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via quaternization reactions involving tertiary phosphines and alkyl bromides. For example, alkylation of triphenylphosphine with 4-bromopentene derivatives under reflux in anhydrous solvents (e.g., acetonitrile or dichloromethane) is a common approach. Reaction optimization includes adjusting stoichiometry (1:1.2 molar ratio of phosphine to alkyl bromide) and monitoring progress via TLC or NMR . Post-reaction purification involves recrystallization or column chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Key methods include:
- 1H/13C NMR : To confirm the structure by identifying proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm) and quaternary carbons.
- X-ray crystallography : For resolving stereochemistry and bond angles, particularly in phosphonium salt derivatives .
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- Elemental analysis : For validating purity (>95%) .
Q. How are impurities identified and quantified during synthesis?
- Answer : Impurities such as unreacted starting materials or byproducts (e.g., triphenylphosphine oxide) are profiled using HPLC-UV/ELSD with C18 columns and acetonitrile/water gradients. Reference standards (e.g., EP-grade impurities) are used for calibration. For brominated byproducts, ICP-MS can detect residual bromide ions .
Advanced Research Questions
Q. How can discrepancies in reaction yields be resolved when scaling up synthesis?
- Answer : Yield variations often arise from incomplete alkylation or solvent polarity effects. Strategies include:
- Kinetic studies : Monitoring reaction progression via in-situ NMR to identify rate-limiting steps.
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance ionic intermediates but risk side reactions.
- Catalytic additives : Using iodide salts (e.g., NaI) to accelerate bromide displacement via the Finkelstein mechanism .
Q. What mechanistic insights support the use of this compound in Wittig reactions?
- Answer : The compound acts as a precursor to ylides upon deprotonation with strong bases (e.g., NaHMDS). The reaction mechanism involves:
Quaternization : Formation of the phosphonium salt.
Ylide generation : Base-induced elimination of HBr.
Olefination : Attack of the ylide on carbonyl groups to form alkenes.
Side reactions (e.g., β-hydride elimination) are minimized by using bulky aryl groups and low temperatures .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability studies show:
- Thermal degradation : Decomposition above 80°C via cleavage of the C-Br bond (TGA-DSC data).
- Light sensitivity : UV exposure accelerates bromide ion release, requiring amber glass storage.
- Hydrolytic stability : Stable in anhydrous solvents but hydrolyzes in aqueous acidic/basic conditions to form phosphine oxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
